(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Chiral separation Stereochemistry Enantiomeric purity

This enantiomerically pure (R)-configured β-amino acid serves as a critical chiral building block for CNS-targeted drug candidates and peptidomimetics. Its meta-trifluoromethylphenyl group enhances lipophilicity (consensus LogP ~1.6) and metabolic stability versus non-fluorinated analogs. Cataloged in Protein Degrader Building Blocks for PROTAC and molecular glue synthesis. The defined R stereochemistry (InChI /t8-/m1/s1) ensures reproducible asymmetric synthesis outcomes—substitution with (S)-enantiomer or racemate invalidates downstream chiral integrity. Trust only genuine CAS 793663-51-1 with verified enantiomeric purity (≥96%).

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 793663-51-1
Cat. No. B113031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
CAS793663-51-1
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)[O-])[NH3+]
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
InChIKeyWZXBASRNQXYUIP-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid: Chiral β-Amino Acid Building Block for Pharmaceutical Research


(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS: 793663-51-1, MW: 233.19 g/mol, C₁₀H₁₀F₃NO₂) is a chiral non-proteinogenic β-amino acid derivative featuring a 3-trifluoromethylphenyl substituent at the β-position with defined R-configuration . The compound contains a primary amine and a carboxylic acid group separated by a chiral methylene bridge, making it a versatile chiral building block for asymmetric synthesis and peptidomimetic design. Its trifluoromethyl group enhances lipophilicity (calculated LogP values ranging from -0.52 to 3.01 depending on methodology, consensus LogP ~1.6) and metabolic stability relative to non-fluorinated analogs . This compound is commercially available from multiple suppliers with typical purity specifications of 96–98%.

Procurement Risk Analysis for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid: Why Stereochemistry and Purity Grade Dictate Experimental Reproducibility


Direct substitution of (R)-3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid with its (S)-enantiomer (CAS: 719995-40-1), racemic mixture, or positional trifluoromethyl isomers is not scientifically valid due to stereochemistry-dependent biological interactions. In pharmaceutical development, enantiomers of chiral building blocks can produce dramatically divergent downstream products—with one configuration potentially yielding therapeutically active molecules while the opposite configuration generates inactive or toxic species [1]. The R-configuration at the β-carbon establishes a defined three-dimensional architecture that governs molecular recognition in asymmetric synthesis cascades and peptidomimetic assembly. Additionally, the 3-trifluoromethyl substitution pattern (meta-position) confers distinct electronic and steric properties compared to 2- or 4-substituted analogs, altering both reactivity and binding characteristics. These configuration-specific features require explicit verification of stereochemical identity and enantiomeric purity prior to procurement.

Quantitative Differentiation Evidence for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid Versus Analogs


Enantiomeric Configuration Defines Chiral Center Identity: R vs S Enantiomer CAS Differentiation

The (R)-enantiomer (CAS: 793663-51-1) and (S)-enantiomer (CAS: 719995-40-1) possess distinct stereochemical configurations at the β-carbon chiral center. This difference is analytically quantifiable through reversed-phase HPLC enantioseparation methods, where the compound has been employed as an analyte for resolving 3-substituted-(R,S)-β-alanine derivatives . The MDL identifiers further distinguish the two enantiomers: MFCD04113664 for the (R)-form and MFCD04113696 for the (S)-form [1].

Chiral separation Stereochemistry Enantiomeric purity

Supplier-Specified Purity Grades: 96% Minimum vs 98% Premium Specifications

Multiple suppliers offer (R)-3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid at 96% minimum purity (verified by HPLC, NMR, and GC analysis) . Premium suppliers provide 98% purity grades suitable for demanding synthetic applications requiring higher intermediate fidelity . The (S)-enantiomer is available at comparable 98% purity specification from select vendors .

Chemical purity Quality control Synthetic intermediate

Validated HPLC Enantioseparation Capability: Utility as Chiral Analytical Reference Standard

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid has been specifically employed as an analyte in reversed-phase HPLC methods for the enantioseparation of 3-substituted-(R,S)-β-alanine derivatives . This documented analytical application distinguishes it from non-analytically validated analogs and establishes its utility as a reference compound for chiral purity assessment.

Chiral chromatography Analytical method validation Enantiomeric excess

Protein Degrader Building Block Classification: Defined Application in Targeted Protein Degradation Chemistry

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is explicitly classified and cataloged within the "Protein Degrader Building Blocks" product family by multiple chemical suppliers, with specifications of min 96% purity . This classification distinguishes it from generic β-amino acids and positions it specifically within the PROTAC (Proteolysis Targeting Chimera) and molecular glue degrader research domain, where chiral β-amino acid scaffolds serve as essential linker components or E3 ligase ligand precursors.

PROTAC Targeted protein degradation Chiral linker E3 ligase

Primary Research and Industrial Application Scenarios for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Employed as an enantiomerically pure starting material or key intermediate where the R-configuration at the β-carbon directs stereochemical outcomes in subsequent reactions. The defined chirality (CAS 793663-51-1, InChI stereochemistry /t8-/m1/s1) guides the synthesis of enantiomerically pure final drug candidates, particularly in CNS-targeted therapeutic programs requiring precise stereochemical control [1][2]. The trifluoromethyl group enhances lipophilicity (calculated consensus LogP ~1.6) and metabolic stability of derived compounds relative to non-fluorinated analogs .

Peptidomimetic Design and β-Peptide Synthesis

Incorporation of this non-natural β-amino acid into peptide sequences creates peptidomimetics with potentially enhanced resistance to enzymatic degradation and improved pharmacokinetic properties compared to natural α-peptides [1]. The 3-trifluoromethylphenyl substituent introduces defined steric bulk and electronic modulation at the β-position, enabling systematic structure-activity relationship (SAR) investigations when compared to unsubstituted phenyl or para-substituted analogs.

PROTAC Linker and Targeted Protein Degradation Chemistry

Serves as a chiral building block for PROTAC (Proteolysis Targeting Chimera) development and molecular glue degrader synthesis, where the compound is explicitly cataloged under the "Protein Degrader Building Blocks" product family . The bifunctional nature (amine and carboxylic acid groups) separated by a chiral β-carbon scaffold provides appropriate spacing and orientation for linking E3 ligase ligands to target protein-binding moieties in heterobifunctional degrader molecules.

Chiral HPLC Method Development and Enantiomeric Purity Validation

Utilized as an analytical reference compound for reversed-phase HPLC enantioseparation of 3-substituted-(R,S)-β-alanine derivatives . This documented application supports quality control workflows in laboratories requiring validated chiral separation methods. The compound's well-defined chromatographic behavior enables its use as a system suitability standard for assessing column performance and method reproducibility in chiral analytical chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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